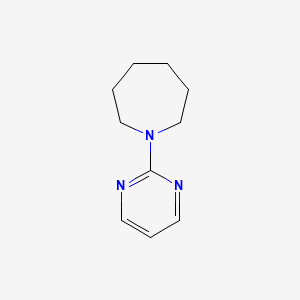

1-(Pyrimidin-2-yl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyrimidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness compared to more common nitrogen heterocycles like piperidine and pyrrolidine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring .

Industrial Production Methods: Industrial production of this compound typically involves multistep synthesis starting from commercially available feedstocks. The process may include steps such as ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyrimidin-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized at different positions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols

Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

1-(Pyrimidin-2-yl)azepane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a ligand in coordination chemistry

Mécanisme D'action

The mechanism of action of 1-(Pyrimidin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered nitrogen heterocycle commonly found in drugs.

Pyrrolidine: A five-membered nitrogen heterocycle also prevalent in medicinal chemistry.

Azepane: The parent seven-membered nitrogen heterocycle without the pyrimidine moiety

Uniqueness: 1-(Pyrimidin-2-yl)azepane is unique due to its seven-membered ring structure combined with a pyrimidine moiety, which provides a distinct three-dimensional shape and multiple vectors for functionalization. This structural uniqueness makes it a valuable scaffold for drug discovery and development .

Activité Biologique

1-(Pyrimidin-2-yl)azepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C10H12N4

- Molecular Weight: 204.23 g/mol

- Structure: The compound features a seven-membered azepane ring fused with a pyrimidine moiety, providing unique structural characteristics compared to other nitrogen heterocycles like piperidine and pyrrolidine.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity:

- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. In vitro assays demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anticancer Potential:

- Preliminary research suggests that this compound may inhibit cancer cell proliferation. It has been reported to induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

3. Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation in animal models. This activity is attributed to the inhibition of pro-inflammatory cytokines.

4. Neuropharmacological Effects:

- Given its structural similarity to known neuroactive compounds, this compound is being studied for potential anxiolytic and antidepressant effects. It appears to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

The biological activity of this compound can be explained through several mechanisms:

Target Interactions:

- Enzymatic Modulation: The compound may interact with enzymes involved in metabolic pathways, influencing processes such as glucose metabolism and inflammation.

- Receptor Binding: Its interactions with neurotransmitter receptors suggest a role in modulating neurochemical signaling pathways .

Comparative Analysis

To contextualize the properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Seven-membered azepane ring + pyrimidine | Distinct three-dimensional shape for functionalization |

| 1-(Pyridin-2-yl)azepane | Similar azepane structure | Different biological activity profile |

| 1-(Imidazol-2-yl)azepane | Azepane ring + imidazole | Varying pharmacological effects |

This table highlights how variations in the heterocyclic structure can lead to distinct biological activities.

Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Study:

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent.

Anticancer Evaluation:

In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies indicated that the compound induced apoptosis via caspase activation.

Neuropharmacological Assessment:

Behavioral tests in rodent models showed that administration of the compound led to reduced anxiety-like behaviors and improved depressive symptoms, correlating with changes in serotonin levels in the brain.

Propriétés

IUPAC Name |

1-pyrimidin-2-ylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFLXGDOVQNZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.